1-Cyclopentyl-3-(5-(furan-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea
Description
1-Cyclopentyl-3-(5-(furan-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea is a heterocyclic urea derivative featuring a thiazolo[5,4-c]pyridine core. This scaffold is substituted at the 2-position with a urea group linked to a cyclopentyl moiety and at the 5-position with a furan-2-carbonyl group. However, specific pharmacological data for this compound remains undisclosed in publicly available literature.
Properties
IUPAC Name |
1-cyclopentyl-3-[5-(furan-2-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S/c22-15(13-6-3-9-24-13)21-8-7-12-14(10-21)25-17(19-12)20-16(23)18-11-4-1-2-5-11/h3,6,9,11H,1-2,4-5,7-8,10H2,(H2,18,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIARTHSGIVMWDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NC2=NC3=C(S2)CN(CC3)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopentyl-3-(5-(furan-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazolopyridine Core: This step involves the cyclization of appropriate precursors to form the thiazolopyridine ring system. Reagents such as thionyl chloride and ammonium thiocyanate are often used under reflux conditions.
Introduction of the Furan-2-Carbonyl Group: The furan-2-carbonyl group is introduced via acylation reactions, typically using furan-2-carbonyl chloride in the presence of a base like triethylamine.
Attachment of the Cyclopentyl Group: The cyclopentyl group is attached through nucleophilic substitution reactions, often using cyclopentylamine.
Formation of the Urea Linkage: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopentyl-3-(5-(furan-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The urea linkage can participate in nucleophilic substitution reactions, leading to the formation of various substituted ureas.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring typically yields furan-2,3-dione derivatives, while reduction of the carbonyl group yields alcohol derivatives.
Scientific Research Applications
1-Cyclopentyl-3-(5-(furan-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: Its unique properties make it a candidate for the development of novel materials with specific electronic or mechanical properties.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-3-(5-(furan-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with derivatives of the thiazolo[5,4-c]pyridine scaffold. A notable analog, N-(5-(5-cyclopropylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide (CAS 1351621-28-7), provides a basis for comparison.
Key Structural and Physicochemical Differences
*Inferred based on structural analysis: Replacing the cyclopropylisoxazole in the analog with cyclopentyl and substituting carboxamide with urea increases carbon and nitrogen content.
Implications of Structural Variations
Urea vs. Carboxamide : The urea group in the target compound introduces additional hydrogen-bonding capacity compared to the carboxamide in the analog. This may enhance target binding affinity but reduce solubility due to increased polarity.
Cyclopentyl vs.
Furan-2-carbonyl vs. Isoxazole : The furan-2-carbonyl substituent in the target compound lacks the nitrogen-rich isoxazole ring, which may alter electron distribution and binding interactions in enzymatic pockets.
Research Findings and Limitations
While direct pharmacological or pharmacokinetic data for the target compound are unavailable, inferences can be drawn from its structural analogs:
- Solubility : The urea group may reduce aqueous solubility compared to carboxamide analogs, necessitating formulation optimization for in vivo studies.
- Metabolic Stability : The cyclopentyl group could increase susceptibility to oxidative metabolism compared to cyclopropyl-containing analogs.
- Target Selectivity : The absence of an isoxazole ring might diminish kinase inhibition efficacy observed in related compounds but could broaden selectivity toward other targets.
Biological Activity
1-Cyclopentyl-3-(5-(furan-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique combination of functional groups that may contribute to its interactions with biological targets.
Chemical Structure and Properties
The chemical formula of this compound is , with a molecular weight of approximately 375.4 g/mol. The structure includes a cyclopentyl group, a furan ring, and a thiazolo-pyridinyl moiety, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H21N5O3S |
| Molecular Weight | 375.4 g/mol |
| CAS Number | 1396885-34-9 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This interaction can lead to enzyme inhibition or modulation of receptor activity, affecting various biochemical pathways.
Enzyme Inhibition Studies
Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic processes. For instance:
- Enzyme Target : Cyclooxygenase (COX)
- Effect : Inhibition of COX activity could lead to anti-inflammatory effects.
- Enzyme Target : Protein Kinase
- Effect : Potential modulation of signaling pathways involved in cell proliferation and apoptosis.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. The furan and thiazole rings are known to enhance the antimicrobial activity against various bacterial strains.
Case Studies
-
Study on Anti-inflammatory Effects :
- Objective : To evaluate the anti-inflammatory potential of the compound.
- Methodology : In vitro assays measuring COX inhibition.
- Results : Demonstrated significant inhibition of COX enzymes compared to control groups.
-
Antimicrobial Efficacy :
- Objective : Assess the antimicrobial properties against Gram-positive and Gram-negative bacteria.
- Methodology : Disk diffusion method and minimum inhibitory concentration (MIC) tests.
- Results : Showed effective inhibition against Staphylococcus aureus and Escherichia coli.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-Cyclopentyl-3-(furan-2-carbonyl)urea | Furan ring attached to urea | Moderate antimicrobial activity |
| 1-Cyclopentyl-3-(thiophene carbonyl)urea | Thiophene ring instead of furan | Enhanced anti-inflammatory properties |
| 1-Cyclopentyl-3-(pyridine carbonyl)urea | Pyridine ring | Stronger enzyme inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
